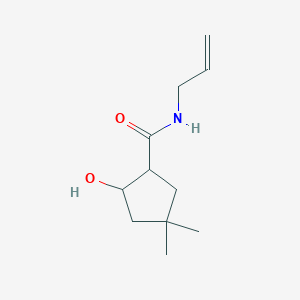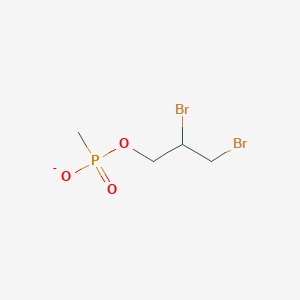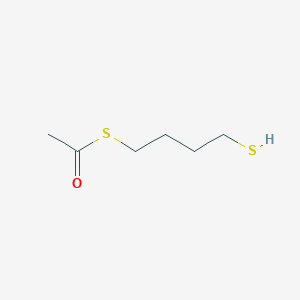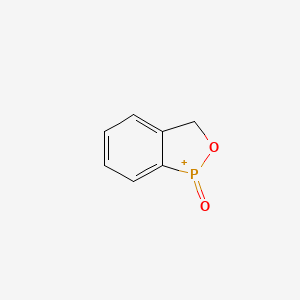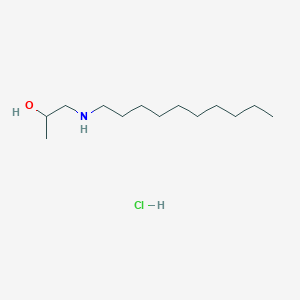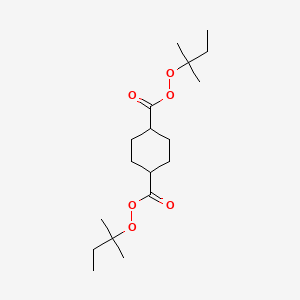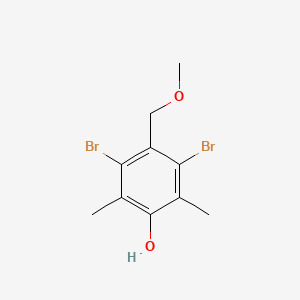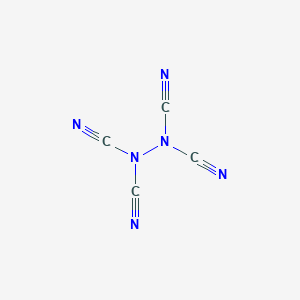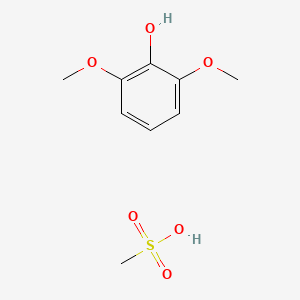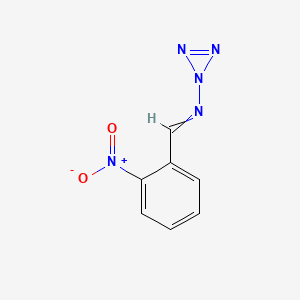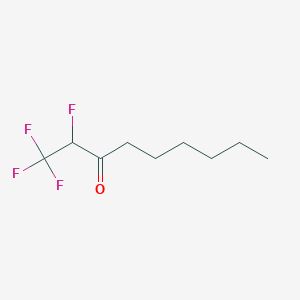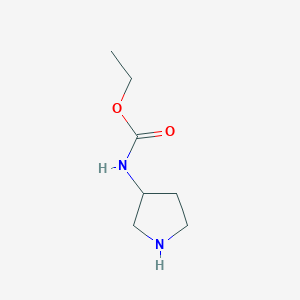
Carbamic acid, 3-pyrrolidinyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 3-pyrrolidinyl-, ethyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, 3-pyrrolidinyl-, ethyl ester can be synthesized through several methods. One common method involves the reaction of 3-pyrrolidinylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, 3-pyrrolidinyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carbamic acid and ethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, 3-pyrrolidinyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of carbamic acid, 3-pyrrolidinyl-, ethyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its normal reaction, leading to a decrease in enzyme activity. The molecular targets of this compound include cholinesterase enzymes, which are important for the breakdown of acetylcholine in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different biological activity.
Methyl carbamate: A simpler carbamate ester with a methyl group instead of an ethyl group.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: A related compound with a chlorophenyl group that exhibits different chemical and biological properties.
Uniqueness
Carbamic acid, 3-pyrrolidinyl-, ethyl ester is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound in various applications, particularly in the design of enzyme inhibitors and prodrugs.
Propriétés
Numéro CAS |
117258-69-2 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
ethyl N-pyrrolidin-3-ylcarbamate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
Clé InChI |
AKYMRXSGUFSNSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
